Direct Head-to-Head Comparison of Binding Mode with N-(quinolin-3-yl)acetamide via Crystallography
The binding of N-(Quinolin-3-Yl)propanamide (PDB: 4YRS) and N-(quinolin-3-yl)acetamide (PDB: 4YRR) to T. cruzi histidyl-tRNA synthetase (HisRS) has been directly compared via X-ray crystallography [1]. Both compounds bind to the same fragment-binding hotspot adjacent to the ATP-binding pocket, but their binding is associated with distinct conformational changes in the side chains of protein residues Arg156 and His168 [1]. This demonstrates that the length of the amide chain (propanamide vs. acetamide) directly influences the ligand-protein interaction network, providing a structural rationale for differential biochemical activity.
| Evidence Dimension | Binding Mode and Associated Protein Conformation |
|---|---|
| Target Compound Data | Induces a specific conformational change in Arg156 and His168 side chains. PDB entry 4YRS, Resolution: 2.75 Å, R-free: 0.237, R-work: 0.181. |
| Comparator Or Baseline | N-(quinolin-3-yl)acetamide (Chem 1691). PDB entry 4YRR, Resolution: 2.30 Å, R-free: 0.245, R-work: 0.217. |
| Quantified Difference | Both fragments bind to the same site but induce different, fragment-specific conformational changes in the Arg156/His168 side chains. |
| Conditions | X-ray crystallography of T. cruzi HisRS co-crystallized with each compound. |
Why This Matters
For structure-based drug design, this confirms that even a minor change in the amide substituent (propanamide vs. acetamide) leads to a different, non-interchangeable binding mode, which is critical for optimizing potency and selectivity against the target.
- [1] Koh, C.Y., Siddaramaiah, L.K., Ranade, R.M., Nguyen, J., Jian, T., Zhang, Z., Gillespie, J.R., Buckner, F.S., Verlinde, C.L., Fan, E., Hol, W.G.J. (2015). A binding hotspot in Trypanosoma cruzi histidyl-tRNA synthetase revealed by fragment-based crystallographic cocktail screens. Acta Crystallographica Section D, 71, 1684-1698. View Source
